

In-Depth Technical Guide: Spectral Analysis of Methyl 4-oxohexanoate

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Compound of Interest		
Compound Name:	Methyl 4-oxohexanoate	
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Introduction

Methyl 4-oxohexanoate is a keto ester of significant interest in organic synthesis, serving as a versatile building block for various pharmaceuticals and fine chemicals. A thorough understanding of its spectral characteristics is paramount for its identification, purification, and elucidation of its role in complex chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **methyl 4-oxohexanoate**, complete with detailed experimental protocols and data interpretation.

Molecular Structure and Properties

Property	Value
IUPAC Name	methyl 4-oxohexanoate
Molecular Formula	C7H12O3
Molecular Weight	144.17 g/mol
CAS Number	2955-62-6

Spectroscopic Data

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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

Predicted ¹H NMR data in CDCl₃ (400 MHz):

Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.67	S	3H	-OCH₃
2.74	t, J = 6.4 Hz	2H	-CH ₂ -C(=O)-
2.58	t, J = 6.4 Hz	2H	-C(=O)-CH ₂ -
2.44	q, J = 7.3 Hz	2H	-CH2-CH3
1.06	t, J = 7.3 Hz	3H	-CH₂-CH₃

¹³C NMR Spectral Data

The following table summarizes the available ¹³C NMR spectral data.[1]

Chemical Shift (δ) ppm	Assignment
209.5	C=O (ketone)
173.2	C=O (ester)
51.7	-OCH₃
36.8	-CH ₂ -C(=0)-
35.8	-C(=O)-CH ₂ -
27.9	-CH ₂ -CH ₃
7.8	-CH ₂ -CH ₃



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum of **methyl 4-oxohexanoate** is available.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1740	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (ketone)
~2970	Medium	C-H stretch (alkane)
~1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Gas chromatography-mass spectrometry (GC-MS) data is available for **methyl 4-oxohexanoate**.[1]

m/z	Relative Intensity	Assignment
115	High	[M - OCH ₃]+
87	Medium	[M - C₃H₅O] ⁺
57	High	[C4H9]+ or [C3H5O]+
55	Medium	[C ₄ H ₇] ⁺
29	Medium	[C ₂ H ₅] ⁺

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy

Sample Preparation:



- Dissolve approximately 10-20 mg of methyl 4-oxohexanoate in about 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR:
 - Acquire the spectrum using a standard pulse program.
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- 13C NMR:
 - Acquire the spectrum using a proton-decoupled pulse program.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

Sample Preparation (Vapor Phase):

- Inject a small amount of liquid methyl 4-oxohexanoate into a heated gas cell.
- Alternatively, for Attenuated Total Reflectance (ATR)-IR, a drop of the liquid sample can be placed directly on the ATR crystal.

Instrumentation and Data Acquisition:



- Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
- Acquire a background spectrum of the empty gas cell or the clean ATR crystal.
- Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
- Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

Sample Preparation:

 Prepare a dilute solution of methyl 4-oxohexanoate in a volatile organic solvent such as dichloromethane or ethyl acetate.

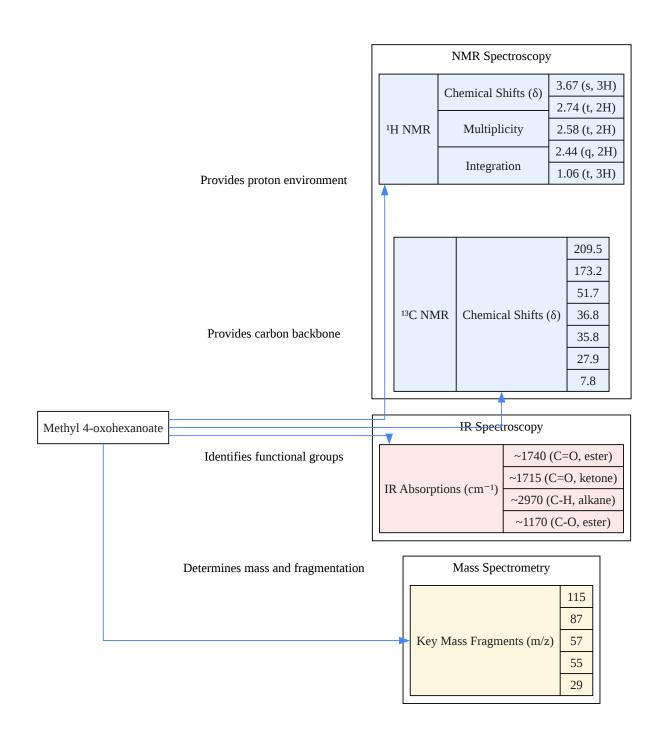
Instrumentation and Data Acquisition:

- Gas Chromatograph (GC):
 - o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - \circ Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the heated injection port.
 - Temperature Program: Use a temperature gradient to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.
- Mass Spectrometer (MS):
 - Ionization: Use electron ionization (EI) at 70 eV.
 - Mass Range: Scan a mass-to-charge ratio (m/z) range of approximately 30 to 200 amu.

Data Interpretation and Visualization

The following diagrams illustrate the key aspects of the spectral data and experimental workflow.

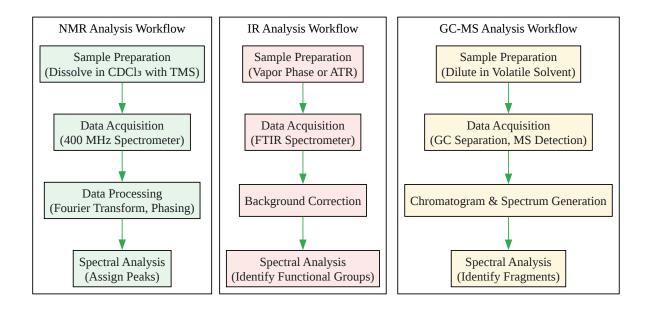




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Figure 1. Relationship between the molecular structure and its spectral data.





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Figure 2. General experimental workflows for spectroscopic analysis.

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References

- 1. Methyl 4-oxohexanoate | C7H12O3 | CID 546293 PubChem [pubchem.ncbi.nlm.nih.gov]
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